Methyl 3-(propane-1-sulfonamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

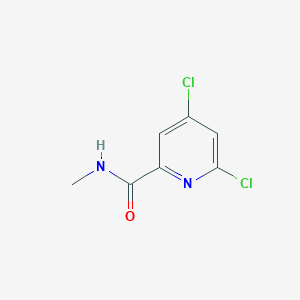

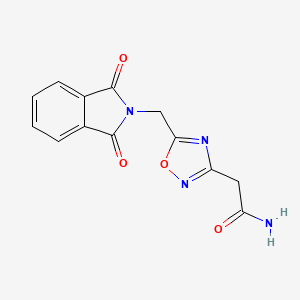

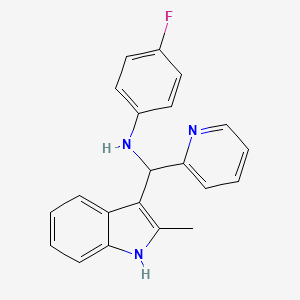

“Methyl 3-(propane-1-sulfonamido)benzoate” is a chemical compound with the CAS Number: 1153069-50-1 . Its molecular formula is C11H15NO4S and it has a molecular weight of 257.31 . The IUPAC name for this compound is methyl 3-[(propylsulfonyl)amino]benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(propane-1-sulfonamido)benzoate” can be represented by the InChI code: 1S/C11H15NO4S/c1-3-7-17(14,15)12-10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-(propane-1-sulfonamido)benzoate” is a compound with a molecular weight of 257.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Electronic Structure and Biological Activities

Research into sulfonamide derivatives, such as the one described by Vetrivelan (2019), focuses on their electronic structure and potential biological activities. The study on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) utilized experimental and computational approaches to understand its molecular structure, electronic delocalization, and antimicrobial activity against several microorganisms. The findings reveal insights into the compound's relative stability and reactivity, indicating its potential as a biologically active molecule (Vetrivelan, 2019).

Chemical Synthesis and Conversions

Another significant application area is in chemical synthesis and conversions. The work by Lenihan and Shechter (1999) on using o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone for the synthesis and cycloaddition of substituted o-quinodimethanes explores new synthetic pathways. This study shows how sulfone derivatives can be utilized in creating complex organic molecules, highlighting their importance in synthetic organic chemistry (Lenihan & Shechter, 1999).

Catalysis and Material Science

In material science and catalysis, the use of sulfonic acid-functionalized ionic liquids, as reported by Gong et al. (2009), demonstrates the potential of sulfonamide derivatives in facilitating chemical reactions. The study on the one-pot synthesis of 14-alkyl- or aryl-14H-dibenzo[a,j]xanthenes using a Bronsted-acidic task-specific ionic liquid showcases how these compounds can act as catalysts to improve reaction yields, shorten reaction times, and simplify workup processes (Gong et al., 2009).

Environmental Applications

Sulfonamide compounds also find applications in environmental science, as indicated by the work of Fedorak and Grbìc-Galìc (1991). Their study on the aerobic biotransformations of benzothiophene and 3-methylbenzothiophene by a culture enriched on 1-methylnaphthalene highlights the potential of these compounds in bioremediation processes. This research demonstrates the ability of certain microorganisms to transform sulfur heterocyclic compounds, pointing towards their use in treating environmental pollutants (Fedorak & Grbìc-Galìc, 1991).

Propiedades

IUPAC Name |

methyl 3-(propylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-7-17(14,15)12-10-6-4-5-9(8-10)11(13)16-2/h4-6,8,12H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUQYXMQPAMDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(propane-1-sulfonamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)

![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)

![N-[2-(benzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2979318.png)

![N-[3-Chloro-2-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2979320.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2979325.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2979327.png)